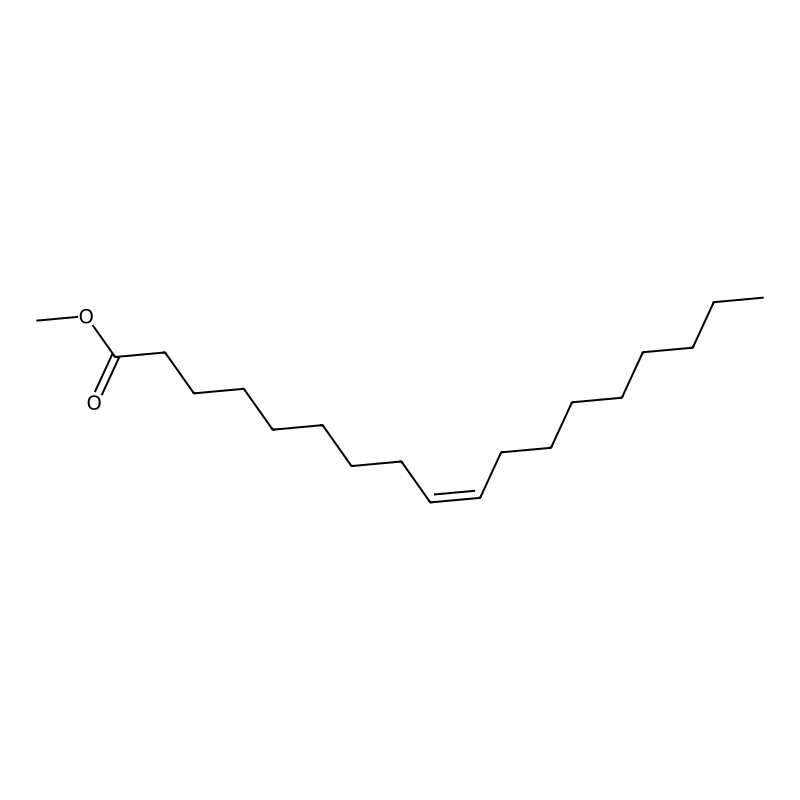

Methyl oleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insol in water; miscible with ethyl alcohol, ether; sol in chloroform

Synonyms

Canonical SMILES

Isomeric SMILES

Biochemical Research:

- Chromatographic Reference Standard: Due to its well-defined structure and purity, methyl oleate serves as a reliable standard for various chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) . Researchers use it to identify and quantify other fatty acid methyl esters in biological samples, providing insights into lipid metabolism and composition .

Fuel and Combustion Research:

- Biodiesel Feedstock: Methyl oleate is a component of biodiesel, a renewable and potentially sustainable alternative to fossil fuels. Studying its oxidation behavior helps researchers understand and optimize the combustion process in biodiesel engines, contributing to the development of cleaner and more efficient burning technologies .

Material Science Research:

- Solvent and Lubricant Properties: Methyl oleate's solvency properties for various oils and its lubricating nature make it valuable for material science research. It can act as a carrier solvent for agrochemicals, an emollient in cosmetics, or a lubricant additive in plastics, enabling the exploration of its potential applications in developing novel materials .

Other Research Applications:

- Food Science: Methyl oleate, being a major component of olive oil, contributes to its unique properties. Studying its interaction with other food components can offer insights into the development of functional foods or food preservation techniques.

- Pharmaceutical Research: Due to its biocompatibility and ability to penetrate the skin, methyl oleate holds potential as a carrier for topical drug delivery. Research is ongoing to explore its efficacy and safety in this context.

Methyl oleate is an organic compound classified as a fatty acid methyl ester, specifically derived from oleic acid. It is a colorless, odorless liquid that is soluble in organic solvents but only slightly soluble in water. The molecular formula for methyl oleate is C₁₈H₃₄O₂, and it has a molecular weight of approximately 282.46 g/mol. This compound is notable for its use as a biofuel and as a precursor in various chemical syntheses due to its favorable properties, including low toxicity and biodegradability.

Methyl oleate is generally considered safe for topical use in cosmetics []. However, limited data exists on its inhalation or ingestion hazards. It is recommended to handle it with care, avoid contact with skin and eyes, and wear appropriate personal protective equipment in laboratory settings. As with any organic compound, it is combustible and should be kept away from heat and open flames.

- Transesterification: Methyl oleate can be synthesized via the transesterification of triglycerides (fats and oils) with methanol. This process typically requires a catalyst, such as sodium hydroxide or potassium hydroxide, to facilitate the reaction.

- Esterification: Methyl oleate can also be produced through the direct esterification of oleic acid with methanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using photocatalytic methods involving titanium dioxide under UV light .

- Hydrolysis: In the presence of water and under acidic or basic conditions, methyl oleate can undergo hydrolysis to revert back to oleic acid and methanol.

Methyl oleate exhibits various biological activities that make it of interest in pharmacology and biotechnology:

- Antimicrobial Properties: Studies have shown that methyl oleate possesses antimicrobial activity against certain bacteria and fungi, making it a potential candidate for use in agricultural applications as a natural pesticide .

- Biocompatibility: Due to its low toxicity, methyl oleate is being explored for use in drug delivery systems and as a solvent for pharmaceuticals .

- Potential Health Benefits: As a component of dietary fats, methyl oleate may contribute to cardiovascular health by influencing lipid profiles positively when consumed in moderation.

There are several methods for synthesizing methyl oleate:

- Transesterification of Triglycerides: This is the most common method where triglycerides are reacted with methanol in the presence of a catalyst.

- Direct Esterification: Oleic acid is reacted with methanol using an acid catalyst under heat.

- Photocatalytic Esterification: A novel method involves using titanium dioxide as a photocatalyst under UV light to enhance the reaction efficiency between oleic acid and methanol .

- Enzymatic Synthesis: Using immobilized lipases, methyl oleate can be synthesized in solvent-free conditions, which is advantageous for environmental sustainability .

- Microwave-Assisted Synthesis: This technique utilizes microwave radiation to accelerate the transesterification process, resulting in higher yields and reduced reaction times .

Methyl oleate has diverse applications across various fields:

- Biofuels: It is used as a biodiesel component due to its renewable nature and favorable combustion properties.

- Surfactants: Methyl oleate serves as an emulsifier in cosmetic formulations and food products.

- Solvent: Its low toxicity makes it suitable as a solvent in

Research on the interactions of methyl oleate with other compounds has revealed several important aspects:

- Compatibility with Other Esters: Methyl oleate can be blended with other fatty acid esters without significant phase separation, enhancing its utility in formulations.

- Biodegradability Studies: Interaction studies have shown that methyl oleate degrades more readily than many synthetic esters, making it an environmentally friendly alternative in various applications .

Methyl oleate shares similarities with other fatty acid methyl esters but has unique characteristics that set it apart. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl palmitate | C₁₆H₃₂O₂ | Saturated; used primarily in cosmetics |

| Methyl linoleate | C₁₈H₃₄O₂ | Polyunsaturated; beneficial for skin health |

| Methyl stearate | C₁₈H₃₆O₂ | Saturated; commonly used in soaps |

| Methyl laurate | C₁₂H₂₄O₂ | Shorter chain; used in food industry |

Uniqueness of Methyl Oleate:

- Methyl oleate is unsaturated, which contributes to its fluidity and lower melting point compared to saturated esters like methyl stearate.

- It has potential health benefits associated with unsaturated fatty acids, making it preferable for dietary applications compared to more saturated counterparts.

Methyl oleate research traces its origins to early 20th-century studies on fatty acid esters. Initial investigations focused on its autoxidation behavior, with seminal work by Gold and Skellon (1949) elucidating reaction mechanisms under catalytic conditions. By the 1940s, methyl oleate became a model compound for studying lipid peroxidation, driven by its relevance in food spoilage and polymer degradation. The development of gas chromatography in the 1950s further enabled precise analysis of methyl oleate’s isomerization and degradation pathways, solidifying its role in lipid chemistry.

Significance in Modern Chemical Research

Today, methyl oleate is pivotal in green chemistry initiatives. Its renewable sourcing from vegetable oils (e.g., soybean, palm) aligns with sustainability goals, while its versatility as a solvent, surfactant, and biodiesel component underscores its industrial relevance. Recent advancements in enzymatic synthesis and catalytic epoxidation have expanded its utility in producing high-value chemicals, such as biopolymers and pharmaceuticals.

Key Research Domains and Applications

Research on methyl oleate spans four primary domains:

- Biofuel Production: As a biodiesel component, methyl oleate offers high cetane numbers and low-temperature fluidity.

- Biotechnology: It serves as a carbon source for microbial lipase production and as a reference standard in chromatographic analyses.

- Materials Science: Epoxidized methyl oleate is a precursor for eco-friendly plastics and coatings.

- Agrochemicals: Methyl oleate-based formulations enhance pesticide efficacy while reducing environmental toxicity.

Enzymatic Synthesis Routes

Lipase-Catalyzed Esterification

Lipase-catalyzed esterification represents a prominent enzymatic approach for methyl oleate synthesis, utilizing various lipase preparations to catalyze the reaction between oleic acid and methanol [1]. Candida antarctica lipase has demonstrated exceptional performance in methyl oleate production, with immobilized preparations such as Novozym 435 achieving conversion rates up to 97% within 3.5 hours under optimized conditions [2]. The enzyme exhibits superior activity when preincubated in methyl oleate for 0.5 hours followed by soybean oil exposure for 12 hours, significantly enhancing the initial reaction rate [2].

Candida rugosa lipase immobilized on acid-functionalized multi-walled carbon nanotubes has shown remarkable improvements, achieving 84.17% yield at 50°C with 30-110% enhancement over free enzyme systems [3]. The immobilization process involves physical adsorption onto carbon nanotube supports, providing enhanced enzyme stability and reusability characteristics [3]. Geotrichum species-derived cell-bound lipase has demonstrated 94% conversion efficiency in microaqueous hexane systems, maintaining 70% residual activity after eight operational cycles [4].

Eversa Transform liquid lipase has achieved 96.7% conversion rates using response surface methodology optimization, with optimal conditions determined as methanol to oleic acid molar ratio of 3.33:1, enzyme loading of 12%, temperature of 35.3°C, and water removal via superabsorbent polymer addition [1]. The solvent-free conditions enhance reaction efficiency while reducing environmental impact and simplifying product recovery processes [1].

Optimization Parameters for Enzymatic Synthesis

Temperature optimization plays a critical role in enzymatic methyl oleate synthesis, with optimal ranges typically between 40-60°C depending on the specific enzyme system [1] [5]. Higher temperatures increase reaction rates but may compromise enzyme stability, while lower temperatures result in mass transport limitations [6]. Novozym 435-catalyzed reactions demonstrate optimal performance at 90°C with 4.80 weight percent enzyme loading relative to total substrate weight [5].

Enzyme loading optimization requires careful balance between reaction rate enhancement and economic considerations [5]. Studies demonstrate that enzyme loadings between 3.5-7 weight percent provide optimal triglyceride yields with minimal residual fatty acid content [5]. Excessive enzyme concentrations may result in decreased conversion due to difficulties maintaining uniform biocatalyst suspension [6].

Substrate molar ratios significantly influence conversion efficiency, with methanol to oleic acid ratios of 1.5:1 enabling 99% conversion compared to 74% with equimolar mixtures [1]. However, excessive methanol concentrations can inhibit lipase activity, requiring careful optimization to maximize conversion while avoiding substrate inhibition effects [1] [2].

Water content management represents a critical parameter, as esterification generates water as a byproduct that can shift reaction equilibrium toward reactants [1]. Molecular sieve addition effectively removes water formation, enhancing equilibrium conversion and maintaining reaction progress [1]. The water removal strategy selection depends on reaction component properties and system design requirements [1].

Kinetic Models for Enzymatic Conversion

Enzymatic methyl oleate synthesis follows ping-pong bi-bi kinetic mechanisms, characterized by parallel line patterns in Lineweaver-Burk plots [7] [8]. The kinetic model incorporates Michaelis-Menten parameters with maximum velocity (Vmax) values of 3.06×10⁻⁵ millimoles per minute per milligram catalyst and Michaelis constants for oleic acid and methanol of 0.95×10² parts per million and 1.30×10² parts per million respectively [8].

The ping-pong bi-bi mechanism indicates sequential substrate binding without ternary complex formation, where the first substrate binds and releases its product before the second substrate binds [7] [8]. This mechanism characterizes most lipase-catalyzed esterification reactions, providing predictive capability for reaction optimization and scale-up design [8].

Reaction rate equations account for alcohol inhibition effects, with kinetic models incorporating inhibition constants to describe methanol concentration impacts on reaction velocity [9]. The enzyme exhibits higher affinity toward oleic acid compared to methanol, as evidenced by lower Michaelis constant values for the acid substrate [8]. These kinetic parameters enable process optimization and reactor design for industrial-scale methyl oleate production [9].

Chemical Catalytic Approaches

Homogeneous Catalysis

Homogeneous catalytic systems employ dissolved acid catalysts for methyl oleate synthesis, with sulfuric acid serving as the conventional catalyst for esterification reactions [10] [11]. Ionic liquid catalysts have demonstrated superior performance, with N-methyl-N-butyl morpholine hydroxide achieving 93.9% methyl oleate yield under optimal conditions of 10 hours reaction time, 1.0:6.0 molar ratio of oleic acid to methanol, and 15% catalyst loading [10].

Methyl pyridine acid ionic liquids have shown effectiveness as homogeneous catalysts, achieving 88.21% maximum yield with optimal conditions of 5 hours reaction time, 150°C temperature, and 1.0:2.0:0.019 molar ratio of oleic acid to methanol to ionic liquid [10]. These ionic liquid systems offer advantages including reduced corrosion potential and enhanced selectivity compared to conventional mineral acid catalysts [10].

Phosphotungstic acid systems provide alternative homogeneous catalysis approaches, with heteropolyacid catalysts enabling efficient esterification under mild conditions [11]. The H₃PW₁₂O₄₀ catalyst system demonstrates high activity for oleic acid conversion, achieving significant conversion rates with reusability characteristics [11]. Response surface methodology optimization has identified optimal process parameters including catalyst loading, molar ratios, and reaction temperature for maximum conversion efficiency [11].

Heterogeneous Catalysis

Heterogeneous catalytic approaches utilize solid acid catalysts to overcome limitations associated with homogeneous systems, including corrosion issues and catalyst recovery challenges [12] [13]. Phosphotungstic acid anchored on montmorillonite K10 has achieved 100% oleic acid conversion with excellent reusability over four cycles [11]. The 20% weight/weight H₃PW₁₂O₄₀/K10 catalyst demonstrates superior performance with activation energy of 43.7 kilojoules per mole [11].

Mesoporous molecular sieve catalysts, particularly SBA-15-SO₃H, have shown effectiveness for methyl oleate synthesis with 72.0% maximum yield under optimal conditions of 42.86% catalyst loading, 1.0:2.0 molar ratio of oleic acid to methanol, and 60°C reaction temperature [10]. Modified molecular sieve systems incorporating potassium oxide demonstrate enhanced basic catalytic properties for transesterification applications [10].

Sulfonated carbon-based catalysts derived from walnut shell biomass have achieved 99.01% conversion efficiency under microwave-assisted conditions [13]. The heterogeneous catalyst contains 2.06 millimoles per gram total acid density with significant sulfur content of 4.76 weight percent, providing excellent catalytic activity and reusability over five reaction cycles [13].

Titanosilicate-based heterogeneous catalysts demonstrate effectiveness for methyl oleate processing, with spongy titanosilicate promoting catalytic performance and reusability of tungsten oxide systems [14]. The WO₃-STS catalyst maintains excellent performance over eight reaction cycles with methyl oleate conversion reaching 94.4% and minimal tungsten leaching below 2% per cycle [14].

Biomass-Derived Catalysts

Biomass-derived catalytic systems offer sustainable alternatives for methyl oleate synthesis, utilizing renewable feedstocks to prepare environmentally friendly catalysts [12] [13]. Chitosan-based solid acid catalysts prepared through acid functionalization demonstrate high efficiency with 3.81 millimoles per gram acid density [12]. The CS-SO₃H catalyst exhibits spherical morphology of approximately 10 micrometers diameter with excellent catalytic activity for oleic acid esterification [12].

Under optimized conditions of 15:1 methanol to oleic acid molar ratio, 3 weight percent catalyst dosage, and 75°C temperature for 3 hours, the chitosan-derived catalyst achieves 95.7% methyl oleate yield [12]. The catalyst demonstrates good stability and reusability, maintaining 85.7% yield after four reuse cycles, indicating potential for industrial applications [12].

Walnut shell-derived catalysts prepared by low-temperature hydrothermal carbonization followed by sulfonation provide effective biomass-based catalytic systems [13]. The WNS-SO₃H catalyst contains high lignin content (50.3%) providing excellent moisture resistance and catalytic stability [13]. Optimization studies demonstrate maximum conversion of 99.01% under conditions of 9 weight percent catalyst loading, 1:16 oleic acid to methanol molar ratio, 60 minutes reaction time, and 85°C temperature [13].

Green Chemistry Approaches

Solvent-Free Methodologies

Solvent-free synthesis methodologies eliminate organic solvent requirements, reducing environmental impact and simplifying product purification processes [1] [15]. Enzymatic esterification under solvent-free conditions has achieved conversion rates up to 99% using optimized substrate ratios and enzyme loadings [1]. The absence of solvents enhances reaction concentration and eliminates solvent recovery requirements, improving overall process economics [1].

Lipase-catalyzed reactions in solvent-free systems demonstrate enhanced enzyme stability and activity compared to organic solvent-based approaches [1] [15]. Candida antarctica lipase exhibits optimal performance under solvent-free conditions with molecular sieve addition for water removal, achieving maximum conversion within 24 hours [1]. The system maintains enzyme activity over multiple cycles while providing simplified product separation [1].

Microwave-assisted solvent-free methodologies have demonstrated significant advantages for methyl oleate synthesis, achieving complete conversion within reduced reaction times [13]. The microwave heating provides uniform temperature distribution and enhanced mass transfer, resulting in improved reaction efficiency compared to conventional heating methods [13]. Biomass-derived catalysts show excellent performance under microwave-assisted solvent-free conditions [13].

Process Intensification Strategies

Process intensification approaches focus on enhancing reaction efficiency through advanced reactor designs and operating strategies [16] [17]. Microreactor technology provides significant advantages for methyl oleate synthesis, offering enhanced heat and mass transfer characteristics compared to conventional batch reactors [17] [18]. Rotor-stator spinning disc reactors have demonstrated four-fold improvement in average epoxide production rates for methyl oleate processing [17].

Continuous flow microreactor systems enable precise temperature and residence time control, resulting in improved product selectivity and reduced byproduct formation [19] [18]. The high surface-to-volume ratio in microreactors provides excellent heat exchange efficiency, enhancing overall process safety for oxidation reactions [19]. Flow-type reactor systems have achieved total methyl oleate conversion in less than 4 minutes at room temperature [19].

Packed bed reactor configurations utilizing immobilized enzyme systems provide continuous operation capabilities with enhanced productivity [9]. Sol-gel immobilized lipase in packed bed reactors demonstrates superior performance compared to commercial enzyme preparations, achieving higher conversion rates over shorter time periods [9]. The continuous operation eliminates batch-to-batch variations and enables consistent product quality [9].

Membrane reactor technology combines reaction and separation functions in a single unit, providing enhanced process efficiency [20]. Catalytic membrane reactors with porous polyamideimide membranes demonstrate excellent performance for methyl oleate hydrogenation with noble metal catalysts [20]. The membrane configuration enables extended catalyst utilization and simplified product recovery [20].

Sustainable Production Metrics

Atom economy calculations provide quantitative assessment of reaction efficiency, measuring the percentage of reactant atoms incorporated into the desired product [21] [22]. Esterification reactions typically exhibit high atom economy values exceeding 95% since all reactant atoms are theoretically incorporated into the product and water byproduct [22]. Methyl oleate synthesis demonstrates excellent atom economy of 89.41% with 60% yield for typical esterification conditions [22].

Reaction mass efficiency metrics evaluate complete material utilization including solvents, catalysts, and auxiliary materials [21]. The comprehensive assessment considers reaction yield, atom economy, stoichiometric factors, and material recovery parameters to provide holistic evaluation of process sustainability [21]. Green chemistry metrics enable comparison of different synthesis routes and identification of optimization opportunities [21].

Energy efficiency assessments quantify energy requirements for methyl oleate production, including heating, mixing, and separation operations [23]. Supercritical methanol processes require higher energy inputs but achieve enhanced conversion rates and simplified product recovery [23] [24]. Process optimization studies demonstrate significant energy reduction potential through methyl formate addition, reducing solvent requirements by 3.5-fold compared to conventional approaches [23].

Catalyst reusability metrics evaluate long-term catalyst performance and economic viability of different catalytic systems [12] [13] [14]. Heterogeneous catalysts typically demonstrate superior reusability compared to homogeneous systems, with some biomass-derived catalysts maintaining activity over multiple cycles [12] [13]. Enzyme immobilization strategies enhance biocatalyst reusability while maintaining high conversion efficiency [3] [9].

Water footprint analysis quantifies water consumption and generation throughout the production process [1]. Solvent-free methodologies minimize water usage while enzymatic processes generate water as a byproduct requiring management [1]. Water removal strategies including molecular sieves and pervaporation enhance reaction efficiency while minimizing environmental impact [1] [18].

| Synthesis Method | Catalyst Type | Maximum Yield (%) | Optimal Temperature (°C) | Reaction Time (h) | Reusability Cycles |

|---|---|---|---|---|---|

| Enzymatic | Candida antarctica lipase | 97.0 | 35-50 | 3.5 | 8 |

| Enzymatic | Candida rugosa lipase | 84.2 | 50 | 24 | 8 |

| Heterogeneous | WO₃-STS | 99.0 | 80 | 4-8 | 8 |

| Biomass-derived | Chitosan-SO₃H | 95.7 | 75 | 3 | 4 |

| Homogeneous | Ionic liquid | 93.9 | 150 | 10 | Limited |

| Optimization Parameter | Optimal Range | Impact on Yield | Critical Considerations |

|---|---|---|---|

| Temperature | 40-90°C | High | Enzyme stability vs. reaction rate |

| Enzyme Loading | 3.5-7 wt% | Medium | Economic balance |

| Substrate Ratio (Methanol:Oleic Acid) | 1.5:1 to 6:1 | High | Inhibition effects |

| Water Content | <0.1 wt% | High | Equilibrium shift |

| pH | 6.5-8.0 | Medium | Enzyme stability |

| Kinetic Parameter | Value | Units | Enzyme System |

|---|---|---|---|

| Maximum Velocity (Vmax) | 3.06×10⁻⁵ | mmol/min/mg catalyst | Lipozyme TL 1M |

| Michaelis Constant (Oleic Acid) | 0.95×10² | ppm | Lipozyme TL 1M |

| Michaelis Constant (Methanol) | 1.30×10² | ppm | Lipozyme TL 1M |

| Activation Energy | 43.7 | kJ/mol | H₃PW₁₂O₄₀/K10 |

Direct Esterification Pathways

The direct esterification of oleic acid with methanol to form methyl oleate follows well-established mechanistic pathways that can be categorized into acid-catalyzed and photocatalytic processes. In conventional acid-catalyzed esterification, the reaction proceeds through a nucleophilic acyl substitution mechanism. The process initiates with the protonation of the carbonyl oxygen of oleic acid by the acid catalyst, creating a carbocation intermediate that enhances the electrophilicity of the carbonyl carbon. Subsequently, methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

The photocatalytic esterification pathway represents a more environmentally benign alternative that employs titanium dioxide as a heterogeneous catalyst under ultraviolet-A irradiation. This mechanism involves the photoexcitation of titanium dioxide, which generates electron-hole pairs through charge separation. The photogenerated holes accept electrons from the hydroxy group of methanol, producing methoxy radicals, while the electrons in the conduction band react with oleic acid to form carboxyl radical anions. These reactive intermediates subsequently combine through radical coupling reactions to yield the desired methyl oleate product.

The direct esterification pathway demonstrates first-order kinetics with respect to both oleic acid and methanol concentrations under optimal conditions. Experimental studies have shown that the Langmuir-Hinshelwood kinetic model provides the most accurate description of the heterogeneous photocatalytic process, achieving a correlation coefficient of 0.997. This model accounts for the adsorption of reactants onto active catalyst sites and considers both forward esterification and reverse hydrolysis reactions.

Transesterification Mechanisms

Transesterification mechanisms for methyl oleate formation primarily involve the reaction of triglycerides with methanol, representing an alternative route to direct esterification. The transesterification process occurs through three consecutive reversible reactions, where triglycerides are sequentially converted to diglycerides, monoglycerides, and finally to methyl esters with the liberation of glycerol. Each step releases one mole of methyl ester while consuming one mole of methanol.

The base-catalyzed transesterification mechanism proceeds through an alkoxide-mediated pathway. The reaction initiates with the formation of methoxide anions through the reaction of methanol with the base catalyst. These methoxide ions then perform nucleophilic attack on the carbonyl carbon of the triglyceride, forming a tetrahedral intermediate. The subsequent elimination of the alkoxide group from the glyceride molecule results in the formation of methyl ester and the corresponding glyceride anion.

Heterogeneous base catalysts offer advantages in terms of catalyst recovery and reduced soap formation compared to homogeneous systems. Modified metal oxides, zeolites, and supported basic catalysts have demonstrated effectiveness in promoting transesterification reactions while maintaining high selectivity toward methyl ester formation. The reaction kinetics typically follow pseudo-first-order behavior when methanol is used in excess, with rate constants dependent on temperature, catalyst loading, and methanol-to-oil molar ratio.

Equilibrium Considerations

The esterification of oleic acid with methanol represents a reversible reaction system where equilibrium considerations play a crucial role in determining product yields and reaction efficiency. The equilibrium constant for this reaction varies significantly with temperature, showing values less than unity at low temperatures and greater than unity at elevated temperatures. This temperature dependence reflects the endothermic nature of the esterification process, with enthalpy changes ranging from 13.75 to 15.61 kilojoules per mole depending on reaction conditions.

Thermodynamic analysis reveals that the Gibbs free energy change becomes increasingly negative at higher temperatures, favoring methyl oleate formation. The equilibrium position is also strongly influenced by the methanol-to-oleic acid molar ratio, with excess methanol shifting the equilibrium toward product formation according to Le Chatelier's principle. Studies have demonstrated that optimal equilibrium conversion requires methanol-to-oleic acid ratios exceeding 12:1, with ratios of 55:1 achieving near-complete conversion under appropriate temperature conditions.

The presence of water significantly affects equilibrium behavior by promoting the reverse hydrolysis reaction. Water removal strategies, including the use of molecular sieves, reactive distillation, or excess methanol, prove essential for achieving high equilibrium conversions. The equilibrium constant values determined experimentally range from 1.53 at 313 Kelvin to 1.91 at 338 Kelvin for sulfuric acid-catalyzed systems, indicating the moderate thermodynamic favorability of the esterification reaction.

Oxidation Mechanisms

Autoxidation Pathways

Methyl oleate undergoes autoxidation through a complex free radical chain mechanism that involves multiple reactive intermediates and pathways. The autoxidation process initiates through the homolytic cleavage of carbon-hydrogen bonds adjacent to the double bond, forming alkyl radicals. These primary radicals rapidly react with molecular oxygen to generate peroxyl radicals, which propagate the chain reaction through hydrogen abstraction from additional methyl oleate molecules.

Electron spin resonance spectroscopy studies have identified four distinct types of free radicals involved in methyl oleate autoxidation: alkyl radicals, alkoxy radicals, peroxyl radicals, and secondary radical adducts. The concentration of these radicals increases progressively during the oxidation process, with alkoxy and peroxyl radicals constituting the major species. The autoxidation rate exhibits temperature dependence following Arrhenius behavior, with activation energies typically ranging from 80 to 120 kilojoules per mole.

The primary products of autoxidation include hydroperoxides formed through the addition of oxygen to carbon-centered radicals. These hydroperoxides undergo secondary decomposition reactions to yield aldehydes, ketones, and short-chain carboxylic acids. Gas chromatography-mass spectrometry analysis has identified nonanal and trans-2-nonenal as major aldehyde products, with concentrations reaching 2379.51 and 337.54 micrograms per gram respectively after extended oxidation periods.

The autoxidation mechanism demonstrates autocatalytic behavior, where the accumulation of hydroperoxide products accelerates the overall reaction rate through metal-catalyzed decomposition pathways. This autocatalysis becomes particularly pronounced at elevated temperatures, leading to exponential increases in oxidation rates and the formation of volatile decomposition products that contribute to off-flavors and reduced stability.

Catalytic Oxidation Routes

Catalytic oxidation of methyl oleate employs transition metal catalysts to achieve selective oxidation under milder conditions compared to autoxidation processes. Iron-based catalytic systems have demonstrated effectiveness in promoting the oxidative cleavage of the double bond to produce valuable chemical intermediates. The iron catalyst operates through a mechanism involving the formation of high-valent metal-oxo species that insert oxygen atoms into the substrate molecule.

The catalytic oxidation process utilizing iron complexes with hydrogen peroxide and sodium periodate as oxidants achieves yields of 80-85 percent for the formation of carboxylic acid products. Under standard reaction conditions at ambient temperature, methyl oleate undergoes one-pot oxidative cleavage to produce nonanoic acid and azelaic acid in approximately equal proportions. The reaction proceeds through epoxide and aldehyde intermediates that can be isolated under modified conditions.

Osmium-catalyzed oxidation represents an alternative catalytic route that employs molecular oxygen in combination with aldehyde co-reductants. This system generates peracid oxidants in situ through the osmium-catalyzed oxidation of aldehydes, which subsequently epoxidize the methyl oleate substrate. The major products include monomethyl azelate and pelargonic acid in yields of 50-70 percent, along with epoxide and diol byproducts.

Tungsten-based catalysts provide another effective pathway for methyl oleate oxidation, particularly in biphasic systems using hydrogen peroxide as the terminal oxidant. The bifunctional tungsten catalyst demonstrates first-order kinetics with respect to catalyst, substrate, and oxidizing agent concentrations. The activation energy for this catalytic process is 47 kilojoules per mole, significantly lower than thermal autoxidation pathways.

Epoxidation Mechanisms

The epoxidation of methyl oleate proceeds through several distinct mechanistic pathways depending on the oxidant and catalyst system employed. The conventional Prilezhaev reaction utilizes peracetic acid formed in situ from hydrogen peroxide and acetic acid in the presence of sulfuric acid catalyst. This mechanism involves the nucleophilic attack of the alkene double bond on the electrophilic oxygen of the peracid, resulting in the formation of the three-membered epoxide ring through a concerted process.

Transition metal-catalyzed epoxidation employs titanium, molybdenum, or ruthenium complexes to activate hydrogen peroxide toward selective oxygen transfer. The titanium-catalyzed process operates through the formation of titanium-peroxo complexes that serve as the active oxidizing species. These complexes facilitate the transfer of oxygen to the double bond while maintaining high selectivity for epoxide formation over competing oxidation pathways.

The Mukaiyama epoxidation system represents an environmentally benign alternative that employs molecular oxygen in combination with aldehyde sacrificial reductants. This catalytic system achieves quantitative conversion of methyl oleate to the corresponding epoxide with selectivity exceeding 99 percent. The reaction proceeds at room temperature using low catalyst loadings of manganese salts, making it attractive for industrial applications.

Chemo-enzymatic epoxidation utilizing lipases provides another selective route for methyl oleate epoxidation. The enzymatic system employs hydrogen peroxide and immobilized lipase from Candida antarctica under solvent-free conditions. This approach achieves nearly 90 percent conversion at 50 degrees Celsius while maintaining high selectivity for the desired epoxide product. The enzyme demonstrates recyclability for multiple reaction cycles, although some activity loss occurs due to deactivation by hydrogen peroxide.

Kinetic Models

Rate Constants and Activation Parameters

The kinetic analysis of methyl oleate formation reveals distinct rate constants and activation parameters that depend on the specific reaction pathway and conditions employed. For the photocatalytic esterification of oleic acid with methanol using titanium dioxide catalyst, the Langmuir-Hinshelwood model provides the most accurate kinetic description. This model incorporates both forward esterification and reverse hydrolysis rate constants, designated as k₁ and k₋₁ respectively.

The activation energy for the forward esterification reaction shows notable dependence on reaction conditions, with values of 5.033 kilojoules per mole for low methanol concentrations and 4.583 kilojoules per mole for high methanol concentrations. These relatively low activation energies reflect the catalytic enhancement provided by the photogenerated charge carriers in the titanium dioxide system. The corresponding frequency factors demonstrate values on the order of 10⁷ inverse minutes, indicating favorable pre-exponential terms for the esterification process.

Table 1: Esterification Rate Constants and Activation Parameters

Process Condition Forward Rate Constant k1 Reverse Rate Constant k-1 Activation Energy Ea (kJ/mol) Frequency Factor A (min-1) Equilibrium Constant KeqPC1 (1:12 OA:MeOH, 15% TiO2) Variable with T Variable with T 5.033 4.02E+07 <1 (low T), >1 (high T)PC2 (1:55 OA:MeOH, 20% TiO2) Variable with T Variable with T 4.583 3.91E+07 <1 (low T), >1 (high T)The equilibrium constant for the esterification reaction exhibits strong temperature dependence, with values less than unity at low temperatures and greater than unity at elevated temperatures. This behavior indicates that the hydrolysis reaction becomes thermodynamically favored at lower temperatures, while higher temperatures promote esterification. The crossover temperature where the equilibrium constant equals unity provides a critical parameter for process optimization.

For chemiluminescence-monitored oxidation kinetics of methyl oleate, rate constants show Arrhenius temperature dependence with activation energies ranging from 90 to 150 degrees Celsius. The oxidation process follows complex kinetics involving initiation through hydroperoxide decomposition, propagation via hydrogen abstraction, and termination through radical combination reactions. The rate constants for these elementary steps determine the overall oxidation rate and product distribution.

Particle Swarm Optimization for Kinetic Analysis

Particle Swarm Optimization represents a powerful computational approach for determining kinetic parameters in complex reaction systems where traditional optimization methods may fail to identify global minima. This metaheuristic algorithm operates by simulating the behavior of bird flocks or fish schools, where individual particles explore the parameter space while sharing information about optimal solutions. The application of particle swarm optimization to kinetic analysis offers significant advantages when dealing with multi-parameter optimization problems that exhibit multiple local minima.

The particle swarm algorithm begins by creating initial particles with random positions and velocities within the parameter space. Each particle evaluates the objective function, typically the sum of squared residuals between experimental and calculated values, and records its best position. The algorithm iteratively updates particle velocities based on individual best positions and the global best position discovered by the swarm. This collaborative search mechanism enables efficient exploration of complex parameter spaces while avoiding premature convergence to local optima.

For methyl oleate kinetic analysis, particle swarm optimization proves particularly valuable when determining rate constants for complex mechanisms involving multiple elementary steps. The algorithm can simultaneously optimize multiple kinetic parameters while maintaining physical constraints such as positive rate constants and reasonable activation energies. Studies demonstrate that particle swarm optimization outperforms genetic algorithms in terms of convergence speed and solution quality for kinetic parameter estimation problems.

The implementation of particle swarm optimization for kinetic analysis requires careful selection of algorithm parameters including swarm size, inertia weight, and acceleration coefficients. Typical swarm sizes range from 20 to 50 particles, with inertia weights decreasing from 0.9 to 0.4 during the optimization process. The acceleration coefficients, usually set to values around 2.0, control the balance between exploration and exploitation of the parameter space. Convergence criteria based on objective function tolerance or maximum iteration limits ensure termination at acceptable solutions.

Non-Linear Regression Models

Non-linear regression models provide essential tools for analyzing kinetic data and extracting meaningful rate parameters from experimental measurements. Unlike linear regression approaches that require transformation of the rate equations, non-linear regression directly fits the original kinetic models to concentration-time data, preserving the statistical properties of the measurements. This approach proves particularly important for methyl oleate kinetic studies where linearization may introduce systematic errors or weight experimental points inappropriately.

The selection of appropriate non-linear regression models requires careful consideration of the underlying reaction mechanism and experimental conditions. For heterogeneous catalytic systems, the Langmuir-Hinshelwood model incorporates surface adsorption effects and provides superior fits compared to simple power-law expressions. The model accounts for competitive adsorption of reactants and products on catalyst sites, leading to more realistic kinetic descriptions. Comprehensive model comparison studies demonstrate that the Langmuir-Hinshelwood approach achieves correlation coefficients exceeding 0.99 for methyl oleate formation kinetics.

Table 4: Kinetic Model Performance Comparison

Model Type R² Value Standard Deviation F-test Value Model Description HSE1HN 0.928 0.066 877.551 First-order forward, backward neglected HSE1H1 0.939 0.061 1047.042 First-order forward and backward HSE1H2 0.931 0.065 1008.048 Pseudo-first-order forward, second-order backward HSE2H2 0.480 0.122 62.878 Second-order forward and backwardLangmuir-Hinshelwood 0.997 0.026 4726.083 Heterogeneous catalysis with active sitesThe implementation of non-linear regression for kinetic analysis involves iterative parameter adjustment to minimize the sum of squared residuals between experimental and calculated values. Modern computational software packages provide robust algorithms based on Levenberg-Marquardt or Gauss-Newton methods that efficiently handle the non-linear optimization problem. These algorithms require initial parameter estimates and may benefit from multiple starting points to ensure convergence to global minima.

Physical Description

Liquid; mp = 9 deg C; [Sigma-Aldrich MSDS]

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

218.5 °C @ 20 mm Hg

Boiling point - 217 °C at 16 torr (decomposes)

Heavy Atom Count

Density

0.8739 @ 20 °C

LogP

log Kow= 7.45

Odor

Decomposition

Melting Point

-19.9 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 584 of 1026 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 442 of 1026 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

6.29X10-6 at 25 °C

Pictograms

Irritant

Other CAS

61788-34-9

2462-84-2

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Fragrance Ingredients

Methods of Manufacturing

REACTION OF TRIGLYCERIDES, EG, OLIVE OIL, WITH EXCESS METHANOL AND A CATALYST FOLLOWED BY FRACTIONAL DISTILLATION; REACTION OF OLEIC ACID WITH METHANOL IN THE PRESENCE OF SULFURIC ACID

General Manufacturing Information

Petroleum Refineries

Pharmaceutical and Medicine Manufacturing

Textiles, apparel, and leather manufacturing

Petroleum Lubricating Oil and Grease Manufacturing

Services

Other (requires additional information)

All Other Basic Organic Chemical Manufacturing

Agriculture, Forestry, Fishing and Hunting

Paint and Coating Manufacturing

9-Octadecenoic acid, methyl ester, (9E)-: INACTIVE

9-Octadecenoic acid, methyl ester: ACTIVE

Fatty acids, C16-18 and C18-unsatd., Me esters: ACTIVE